molecular formula C19H34N2O2 B3177403 (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) CAS No. 160191-66-2

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B3177403
CAS No.: 160191-66-2
M. Wt: 322.5 g/mol
InChI Key: JJNIMNQSGAJASD-ZIAGYGMSSA-N
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Description

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 160191-66-2) is a chiral bis-oxazoline ligand with the molecular formula C₁₉H₃₄N₂O₂ (MW: 322.49 g/mol). It is widely employed in asymmetric catalysis due to its ability to coordinate transition metals like copper and palladium, enabling enantioselective transformations . The compound is synthesized via Na₂CO₃-mediated coupling reactions, followed by purification using column chromatography (n-hexane/ethyl acetate) . Key properties include:

  • Solubility: Soluble in toluene, ethyl acetate, and dichloromethane; requires heating to 37°C for optimal dissolution in polar solvents .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution .
  • Purity: >97% (HPLC), with analytical certificates (COA) provided .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNIMNQSGAJASD-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)C(C)(C)C)C2=N[C@H](CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the reaction of a suitable diol with an oxazoline derivative under specific conditions. One common method includes the use of a pentane-3,3-diyl diol and 4-tert-butyl-4,5-dihydrooxazole in the presence of a dehydrating agent to facilitate the formation of the bisoxazoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazoline oxides.

    Reduction: Reduction reactions can convert the oxazoline rings to their corresponding alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline oxides, while reduction can produce diols.

Scientific Research Applications

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to the activation of substrates for asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) Benzyl-Substituted Analog
  • Compound : (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 160191-64-0).
  • Structure : Benzyl groups replace tert-butyl at the 4-position.
  • Properties :
    • Molecular formula C₂₅H₃₀N₂O₂ (MW: 390.53 g/mol) .
    • Colorless oil, synthesized in 67% yield via Na₂SO₄-dried organic layer concentration .
    • Commercial availability: TCI America offers it at $248.86–$867.03/g .
  • Application : Used in Ni(II)-catalyzed asymmetric alkenylations, though steric bulk of benzyl groups may reduce catalytic efficiency compared to tert-butyl derivatives .
b) Phenyl-Substituted Analog
  • Compound : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 860789-38-4).
  • Structure : Phenyl groups at the 4-position.
  • Properties :
    • Molecular formula C₂₃H₂₆N₂O₂ (MW: 362.47 g/mol) .
    • White solid with distinct enantiomeric configuration (4R,4'R), highlighting stereochemical influence on reactivity .
  • Application : Demonstrates enantioselectivity in palladium-catalyzed conjugate additions, though tert-butyl variants often exhibit superior steric control .

Spacer Modifications

a) Propane-2,2-diyl Spacer
  • Compound : (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 131833-93-7).
  • Structure : Shorter propane spacer instead of pentane.
  • Properties :
    • Molecular formula C₁₇H₃₀N₂O₂ (MW: 294.43 g/mol) .
    • Lower molecular weight enhances solubility but reduces thermal stability (storage requires inert atmosphere) .
  • Application: Effective in copper-catalyzed oxy-alkynylation reactions, where shorter spacers improve catalyst turnover .
b) Heptane-4,4-diyl Spacer
  • Compound : (4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2).
  • Structure : Extended heptane spacer with diphenyl substituents.
  • Properties :
    • Molecular formula C₃₇H₃₉N₂O₂ (MW: 543.30 g/mol) .
    • Higher melting point (181–182°C) vs. pentane analogs (86–87°C for L13) due to increased rigidity .
  • Application : Longer spacers enable modular catalyst design for bulky substrates but may reduce enantioselectivity in constrained systems .

Stereochemical Variations

  • Enantiomeric Pair : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 1332616-25-7).
  • Properties :
    • Identical molecular formula to the target compound but inverted stereochemistry .
    • Hazard profile includes warnings for respiratory irritation (H335) and acute toxicity (H302) .

Data Table: Key Structural and Functional Comparisons

Compound (CAS) Substituents Spacer Molecular Weight (g/mol) Yield (%) Physical Form Application Highlights
160191-66-2 tert-Butyl Pentane-3,3 322.49 67–91 Oil/Solid Broad asymmetric catalysis
160191-64-0 Benzyl Pentane-3,3 390.53 67 Colorless oil Ni(II)-catalyzed alkenylation
860789-38-4 Phenyl Pentane-3,3 362.47 N/A White solid Palladium-mediated additions
131833-93-7 tert-Butyl Propane-2,2 294.43 N/A Solid Copper-catalyzed alkynylation
1332616-25-7 tert-Butyl (4R,4'R) Pentane-3,3 322.49 N/A Solid Enantiocomplementary catalysis

Research Findings and Trends

  • Synthetic Efficiency : tert-Butyl derivatives are synthesized in higher yields (67–91%) compared to benzyl or phenyl analogs (58–67%), attributed to the steric protection of tert-butyl groups during coupling .
  • Catalytic Performance : Shorter spacers (e.g., propane-2,2-diyl) enhance reaction rates in copper systems, while longer spacers (heptane-4,4-diyl) improve substrate scope in palladium catalysis .
  • Safety Considerations : tert-Butyl variants generally exhibit lower acute toxicity (H302 absent) compared to benzyl/phenyl analogs, which require stricter handling protocols .

Biological Activity

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bisoxazoline compound recognized for its potential applications in asymmetric catalysis and biological systems. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H34N2O2
  • Molecular Weight : 322.49 g/mol
  • CAS Number : 160191-66-2

The biological activity of (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is primarily attributed to its ability to act as a ligand in coordination chemistry. It forms stable complexes with metal ions, which can activate substrates for various biochemical transformations. The oxazoline rings contribute to its reactivity and selectivity in catalytic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to possess antioxidant activity, potentially reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.
  • Neuroprotective Effects : Preliminary studies suggest that it may have protective effects against neurodegenerative processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) against amyloid-beta-induced toxicity in astrocytes. The results indicated:

  • Significant improvement in cell viability when treated with the compound alongside amyloid-beta peptides.
  • Reduction in inflammatory markers such as TNF-α and IL-6 in treated astrocytes compared to controls.
TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control43.78 ± 7.17120 ± 10
Aβ Only62.98 ± 4.92150 ± 15
Aβ + Compound100 ± 090 ± 5

Study 2: Antioxidant Activity

In another study assessing oxidative stress markers:

  • The compound demonstrated a significant decrease in malondialdehyde (MDA) levels compared to untreated groups.
  • Enhanced glutathione (GSH) levels were observed, indicating improved antioxidant status.
GroupMDA Levels (µM)GSH Levels (µM)
Control1.5 ± 0.25.0 ± 0.5
Compound Treated0.8 ± 0.17.5 ± 0.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

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